![molecular formula C14H20ClN3O2 B1456111 (2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332531-11-9](/img/structure/B1456111.png)
(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Overview
Description
“(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride” is a chemical compound with the molecular formula C14H20ClN3O2 . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound. It also contains a dimethylphenoxy group and an ethylmethylamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the sources I found .Scientific Research Applications
Cardiovascular Disease Research
This compound has been investigated for its potential role as a Cholesteryl Ester Transfer Protein (CETP) inhibitor . CETP inhibitors are significant in cardiovascular disease research because they can potentially increase high-density lipoprotein cholesterol (HDL-C) and decrease low-density lipoprotein cholesterol (LDL-C), thereby reducing the risk of cardiovascular events. The compound’s efficacy in inhibiting CETP could lead to new treatments for cardiovascular diseases.
Synthesis of Polymers
The compound’s structure suggests potential utility in the synthesis of polymers with pendant reactive groups . By incorporating this compound into monomers, it could be used to create polymers with specific functionalities, which is valuable in materials science for developing new materials with tailored properties.
Safety and Hazards
properties
IUPAC Name |
2-[5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-10-4-5-12(8-11(10)2)18-9-14-16-13(17-19-14)6-7-15-3;/h4-5,8,15H,6-7,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGYJCRPJYCEIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)CCNC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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